Lysine-iodosalicylyl-methotrexate

Description

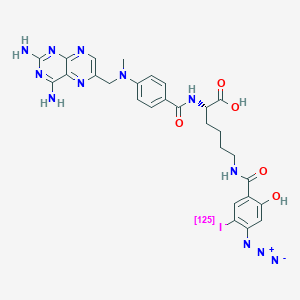

Structure

2D Structure

3D Structure

Properties

CAS No. |

108919-01-3 |

|---|---|

Molecular Formula |

C28H29IN12O5 |

Molecular Weight |

738.5 g/mol |

IUPAC Name |

(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |

InChI |

InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2 |

InChI Key |

UUWWSJGDUVBELF-PDXBUTOOSA-N |

SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |

Other CAS No. |

108919-01-3 |

Synonyms |

lysine-iodosalicylyl-methotrexate N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine |

Origin of Product |

United States |

Molecular Mechanism of Action of Lysine Iodosalicylyl Methotrexate As a Photoaffinity Reagent

Specificity and Affinity for Dihydrofolate Reductase (DHFR)

A photoaffinity analogue of methotrexate (B535133), Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)-L-lysine, has been synthesized to serve as a probe for the binding domain of folate antagonists on dihydrofolate reductase. nih.gov This compound integrates a methotrexate moiety for specific binding to DHFR, a lysine (B10760008) spacer, and an iodinated azido-salicylyl group that can be photoactivated to form a covalent bond with the enzyme.

The affinity of this photoaffinity probe for murine L1210 dihydrofolate reductase was evaluated and compared to that of its parent compound, methotrexate. The results indicate that the modification of methotrexate with the lysine-iodosalicylyl group only slightly diminishes its inhibitory potency. The photoaffinity analogue was found to be only two-fold less potent than methotrexate in inhibiting the activity of murine L1210 DHFR. nih.gov This high affinity is crucial for a photoaffinity label, as it ensures that the probe specifically occupies the target binding site before photoactivation.

| Compound | Target Enzyme | Relative Potency |

| Methotrexate | Murine L1210 Dihydrofolate Reductase | 1x |

| Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)-L-lysine | Murine L1210 Dihydrofolate Reductase | 2x less potent than Methotrexate |

This table summarizes the comparative inhibitory potency of methotrexate and its photoaffinity analogue against murine L1210 DHFR.

Covalent Labeling Mechanism upon Photoactivation

The utility of Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)-L-lysine as a photoaffinity reagent lies in its ability to form a stable, covalent bond with DHFR upon exposure to ultraviolet light. When the enzyme was irradiated in the presence of an equimolar concentration of the 125I-labeled analogue, a significant incorporation of the photoprobe into the enzyme was observed, reaching up to 8%. nih.gov

To confirm the specificity of this covalent labeling, competitive inhibition experiments were performed. The presence of a 100-fold molar excess of methotrexate, a competitive inhibitor that binds to the same active site, effectively blocked the incorporation of the radioiodinated photoaffinity label. nih.gov This demonstrates that the covalent modification is not random but is specifically directed to the methotrexate binding site on DHFR. The azido (B1232118) group on the salicylyl moiety, upon photoactivation, is converted into a highly reactive nitrene intermediate, which then rapidly inserts into nearby chemical bonds within the binding pocket, resulting in a stable covalent linkage.

Identification and Mapping of Enzyme Binding Sites

To pinpoint the region of DHFR that is covalently modified by the photoaffinity label, the radiolabeled enzyme was subjected to chemical cleavage and peptide analysis. Digestion of the labeled DHFR with cyanogen (B1215507) bromide, a reagent that cleaves polypeptide chains at methionine residues, generated a mixture of peptides. nih.gov

These peptides were then separated using high-pressure liquid chromatography (HPLC), and the radioactivity of each peptide fraction was measured. The results of this analysis were striking: greater than 85% of the total incorporated radioactivity was found to be associated with a single cyanogen bromide-generated peptide. nih.gov

Further characterization of the major radiolabeled peptide was achieved through amino acid sequence analysis. This analysis revealed that the peptide corresponded to residues 53-111 of the murine L1210 DHFR sequence. nih.gov

More precise localization of the covalent attachment site was determined by analyzing the distribution of radioactivity during the sequencing process. A majority of the radioactivity was found to be centered around amino acid residues 63 to 65. nih.gov The specific amino acid sequence in this heavily labeled region is Lys-Asn-Arg. nih.gov These findings indicate that the iodosalicylyl portion of the photoaffinity reagent is positioned in close proximity to this tripeptide sequence within the inhibitor binding domain of the enzyme.

| Analysis Step | Finding | Residue/Region Identified |

| Cyanogen Bromide Digestion & HPLC | >85% of radioactivity in a single peptide | Residues 53-111 |

| Amino Acid Sequencing | Majority of radioactivity in a specific area | Residues 63-65 |

| Sequence of Highly Labeled Region | Lys-Asn-Arg |

This table outlines the key findings from the mapping of the photoaffinity label binding site on murine L1210 DHFR.

Cellular Interactions and Transport Studies Utilizing Lysine Iodosalicylyl Methotrexate

Application as a Probe for Reduced Folate Carrier (RFC) Activity

Lysine-iodosalicylyl-methotrexate has been effectively used as a probe to study the activity of the reduced folate carrier (RFC) system, the primary transporter for methotrexate (B535133) and reduced folates in mammalian cells. nih.govosti.gov Studies in murine L1210 leukemia cells have demonstrated that this photoaffinity analog is transported into the cells in a manner characteristic of RFC-mediated transport. nih.govosti.gov The uptake of the probe is temperature-dependent and can be inhibited by sulfhydryl reagents, both of which are known features of the RFC system. nih.govosti.gov

The transport kinetics of the iodinated probe have been determined, providing quantitative measures of its interaction with the RFC. nih.govosti.gov Furthermore, the utility of this compound as a specific probe for the RFC is underscored by the observation that its uptake is competitively inhibited by methotrexate. nih.govosti.gov This indicates that both the probe and methotrexate bind to the same transport protein. nih.govosti.gov

Table 1: Transport Kinetics and Inhibition of this compound in Murine L1210 Cells

| Parameter | Value |

|---|---|

| Kt (Transport) | 506 ± 79 nM |

| Vmax (Transport) | 17.9 ± 4.2 pmol min-1 (mg of total cellular protein)-1 |

| I50 (by Methotrexate) | 1.0 µM |

Data derived from studies on the transport of radioiodinated Nα-(4-amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-iodosalicylyl)lysine. nih.govosti.gov

Identification and Characterization of Putative Methotrexate/Reduced Folate Transport Proteins

A significant application of this compound has been in the identification and characterization of the membrane protein responsible for methotrexate transport. nih.govosti.gov By utilizing its photoaffinity properties, researchers have been able to covalently label the methotrexate carrier protein. nih.govosti.gov

Upon incubation with murine L1210 cells and subsequent UV irradiation, the radioiodinated probe specifically and covalently binds to a protein with a molecular weight in the range of 46-48 kDa. nih.govosti.gov The specificity of this labeling is demonstrated by several key findings. The concentration of the probe required for half-maximal labeling of this protein correlates with its transport Kt. nih.govosti.gov Moreover, the presence of methotrexate protects the protein from being labeled by the probe in a concentration-dependent manner, further confirming that this 46-48 kDa protein is the methotrexate binding component of the transport system. nih.govosti.gov

Crucially, in a cell line deficient in methotrexate transport, this 46-48 kDa protein was not labeled by the probe, providing strong evidence that it is indeed the reduced folate/methotrexate carrier protein. nih.govosti.gov

Table 2: Characteristics of the Identified Methotrexate Transport Protein

| Property | Description |

|---|---|

| Molecular Weight | 46-48 kDa |

| Identification Method | Photoaffinity labeling with radioiodinated this compound |

| Evidence of Specificity | Labeling protected by methotrexate; no labeling in transport-deficient cells |

Data from photoaffinity labeling experiments in murine L1210 cells. nih.govosti.gov

Investigation of Cellular Uptake Mechanisms of Antifolate Conjugates

The cellular uptake of antifolate conjugates, such as those involving lysine (B10760008), is a critical area of research for overcoming drug resistance. The conjugation of methotrexate to molecules like lysine can alter the primary mechanism of cellular entry, potentially bypassing a deficient RFC system. nih.gov

Studies with this compound have provided direct evidence of its internalization into cells. nih.govosti.gov Following incubation at 37°C without UV irradiation, the probe was found to label two soluble proteins within the cell, with molecular weights of 38 kDa and 21 kDa. nih.govosti.gov This finding demonstrates that the conjugate is not only binding to the cell surface transporter but is actively transported into the cytoplasm. nih.govosti.gov

The ability of such conjugates to be internalized highlights a potential strategy to circumvent methotrexate resistance that arises from impaired transport. nih.gov By utilizing alternative or modified transport pathways, these conjugates can deliver the cytotoxic drug into target cells that have lost their primary uptake mechanism for the parent drug. nih.gov

Advanced Analytical Techniques for Characterizing Lysine Iodosalicylyl Methotrexate and Its Target Interactions

Spectroscopic Characterization of Conjugate Structures (e.g., NMR, Mass Spectrometry)

The precise chemical structure of LISM must be unequivocally confirmed post-synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental in elucidating the covalent framework of the conjugate. For a related compound, a lysine-methotrexate (B1675781) conjugate, 1H-NMR and 13C-NMR were used to confirm the formation of the prodrug. nih.gov Diffusion-ordered spectroscopy (DOSY), a specialized NMR technique, can be employed to verify the successful conjugation of methotrexate (B535133) to a larger entity, such as a polymer, by observing the diffusion characteristics of the molecule in solution. researchgate.net In the case of LISM, specific NMR studies would be crucial to delineate the stereochemistry of the conjugate, ensuring that the conjugation process has not altered the drug's active conformation. nih.gov

Mass Spectrometry (MS) provides highly accurate molecular weight information, confirming the successful conjugation of all three components: lysine (B10760008), iodosalicylic acid, and methotrexate. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful method for identifying organic iodine compounds. nih.gov For methotrexate and its metabolites, LC-MS/MS is a frequently used technique for quantification in various biological samples. nih.govnih.govrsc.org The mass spectrum of a lysine-methotrexate conjugate has been reported to show a specific mass-to-charge ratio (m/e) fragment confirming its identity. nih.gov For LISM, a prominent molecular ion peak corresponding to its calculated mass would be expected. Tandem mass spectrometry (MS/MS) would further allow for fragmentation analysis, providing structural information and confirming the connectivity of the lysine and iodosalicylyl moieties to the methotrexate backbone. researchgate.net

| Technique | Application for LISM Characterization | Expected Outcome |

| 1H & 13C NMR | Confirmation of covalent bond formation between lysine, iodosalicylic acid, and methotrexate. Verification of stereochemistry. | Specific chemical shifts and coupling constants corresponding to the protons and carbons in the LISM structure. |

| DOSY-NMR | Confirmation of the complete conjugate structure by measuring the diffusion coefficient. | A single diffusion coefficient for the entire LISM molecule, distinct from the individual starting materials. |

| LC-MS/MS | Accurate mass determination and structural confirmation through fragmentation patterns. | A molecular ion peak corresponding to the exact mass of LISM and fragment ions confirming the structure of its components. |

Radiometric Detection and Quantification in Binding and Labeling Assays

The inclusion of an iodosalicyl moiety in LISM opens up the possibility of radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for sensitive detection and quantification in various assays. Radiometric assays are highly sensitive and are instrumental in studying the binding of a drug to its target.

Direct ligand-binding radioassays have been developed for methotrexate using tritiated methotrexate ([³H]MTX) to measure its concentration in biological fluids and tissues. nih.govcase.edu These assays utilize dihydrofolate reductase (DHFR), the target enzyme of methotrexate, as the binding determinant. nih.gov A similar approach could be adapted for radiolabeled LISM to determine its binding affinity for DHFR. Such assays can detect picogram quantities of the drug, offering exceptional sensitivity. nih.gov

Furthermore, radiolabeled methotrexate has been investigated as a diagnostic agent for imaging inflammatory sites. researchgate.net For instance, technetium-99m labeled methotrexate (99mTc-MTX) has been used to identify inflammatory target sites in animal models. researchgate.net Radiolabeled LISM could potentially be used in similar in vivo imaging studies to track its distribution and target engagement. The stability of the radiolabeled conjugate in plasma is a critical parameter that would need to be assessed. researchgate.net

| Assay Type | Purpose for LISM | Key Parameters Measured |

| Radioligand Binding Assay | To determine the binding affinity of LISM to its target protein (e.g., DHFR). | Dissociation constant (Kd), binding capacity. |

| Radiometric Quantification | To measure LISM concentrations in biological samples (e.g., plasma, tissue). | Drug concentration, pharmacokinetic parameters. |

| In Vivo Scintigraphic Imaging | To visualize the biodistribution and target accumulation of radiolabeled LISM. | Tumor or inflammation site uptake, organ distribution. |

Protein Separation and Identification Techniques (e.g., SDS-PAGE, Chromatography)

To study the interaction of LISM with its target proteins and to identify potential off-target effects, protein separation and identification techniques are crucial.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight. thermofisher.com When a drug binds to its target protein, it can sometimes be detected as a shift in the protein's mobility on an SDS-PAGE gel, especially if the drug is cross-linked to the protein. thermofisher.com This technique is often used in conjunction with Western blotting to specifically detect the target protein. thermofisher.com

Chromatography plays a vital role in the purification of the LISM conjugate and in studying its interactions with proteins. axispharm.com Size-exclusion chromatography (SEC) can be used to separate the LISM-protein complex from the unbound drug and protein. nih.gov High-performance liquid chromatography (HPLC) is extensively used for the analysis of methotrexate and its conjugates, often coupled with UV or mass spectrometric detection. nih.govnih.gov The separation of basic compounds like LISM by reversed-phase HPLC can be challenging, and method development is often required to achieve good peak shape and resolution. taylorfrancis.com

A study on methotrexate-protein interactions used quantitative proteomics to identify proteins whose expression levels changed upon drug treatment. nih.gov This approach, combined with techniques like the cellular thermal shift assay (CETSA), can confirm direct binding of the drug to its target protein inside cells. nih.gov

| Technique | Application in LISM Research | Information Obtained |

| SDS-PAGE | Separation of proteins from cell lysates treated with LISM. | Changes in protein expression levels, detection of LISM-protein adducts (with crosslinking). |

| Western Blotting | Specific detection of target proteins after SDS-PAGE. | Confirmation of target protein identity and changes in its levels or modification state. |

| Size-Exclusion Chromatography (SEC) | Separation of LISM-protein complexes from unbound components. | Determination of binding stoichiometry and complex formation. |

| Reversed-Phase HPLC | Purity analysis of LISM and quantification in biological matrices. | Purity of the conjugate, pharmacokinetic analysis. |

| Quantitative Proteomics | Identification of proteins that interact with LISM in a cellular context. | Identification of on-target and potential off-target proteins. |

High-Throughput Screening Methodologies for Probe Efficacy

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. youtube.com For a probe like LISM, HTS methodologies can be employed to assess its efficacy and to discover new applications.

Since methotrexate is a known inhibitor of dihydrofolate reductase (DHFR), an HTS assay for DHFR inhibition could be used to evaluate the potency of LISM. nih.gov Such assays are often based on measuring the enzymatic activity of DHFR in the presence of the inhibitor.

Given that many anticancer drugs, including some antifolates, also exhibit kinase inhibitory activity, HTS assays for kinase inhibition could reveal novel mechanisms of action for LISM. nih.govdrugdiscoverytrends.comnih.gov These assays typically measure the phosphorylation of a substrate by a specific kinase.

Furthermore, HTS can be used to screen compound libraries for molecules that enhance or synergize with the activity of LISM. Phenotypic screens, which measure a cellular response to a compound, are also a powerful HTS approach. For example, a high-throughput in vitro growth inhibition assay could be used to test the efficacy of LISM against a panel of cancer cell lines. mdpi.com

| HTS Assay Type | Purpose for LISM Evaluation | Example Endpoint |

| Enzyme Inhibition Assay (e.g., DHFR) | To determine the inhibitory potency of LISM against its primary target. | IC50 value (concentration for 50% inhibition). |

| Kinase Inhibition Assay | To identify potential off-target kinase inhibitory activity. | IC50 values against a panel of kinases. |

| Cell-Based Proliferation Assay | To assess the cytotoxic or cytostatic efficacy of LISM in cancer cells. | GI50 value (concentration for 50% growth inhibition). |

| Synergy Screening | To identify compounds that enhance the therapeutic effect of LISM. | Combination index (CI) values. |

Computational and Structural Biology Approaches in Photoaffinity Probe Design

Molecular Modeling of Lysine-Iodosalicylyl-Methotrexate Binding to Target Enzymes/Transporters

Molecular modeling serves as a powerful tool to visualize and predict the binding of this compound to its intended biological targets at an atomic level. The methotrexate (B535133) component of the probe is a well-established inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis. frontiersin.orgnih.gov Computational models can simulate the docking of the methotrexate portion into the active site of DHFR, providing insights into the key interactions that govern binding affinity.

Furthermore, the cellular uptake and efflux of methotrexate are mediated by a variety of transporters. nih.gov Molecular modeling can be employed to study the interaction of the entire this compound probe with these transport proteins. The inclusion of the lysine (B10760008) residue in the probe's structure is a strategic design choice, as studies with methotrexate-poly(L-lysine) conjugates have demonstrated significantly increased cellular uptake, thereby overcoming resistance mechanisms related to deficient transport. nih.gov

| Target Type | Specific Target | Role in Methotrexate Action |

| Enzyme | Dihydrofolate Reductase (DHFR) | Primary target; inhibition disrupts nucleotide synthesis. frontiersin.orgnih.gov |

| Enzyme | Thymidylate Synthetase (TYMS) | Inhibition by MTXPGs further impairs DNA formation. nih.gov |

| Enzyme | ATIC (bifunctional purine (B94841) biosynthesis protein) | Inhibition by MTXPGs leads to accumulation of anti-inflammatory adenosine. nih.gov |

| Transporter | Reduced Folate Carrier (RFC) | Mediates influx of methotrexate into cells. nih.gov |

| Transporter | Proton-Coupled Folate Transporter (PCFT) | Mediates influx of methotrexate into cells, especially in the intestine. nih.gov |

| Transporter | Organic Anion Transporter 3 (OAT3) | Involved in the transport of methotrexate. nih.gov |

| Transporter | Organic-Anion Transporting Polypeptide 1A2 (OATP1A2) | Involved in the transport of methotrexate. nih.gov |

| Transporter | ATP-Binding Cassette (ABC) Transporters | Mediate efflux of methotrexate from cells. nih.gov |

Rational Design Principles for Enhancing Probe Specificity and Reactivity

The design of this compound is a prime example of this modular approach. The methotrexate component serves as the "pharmacophore," guiding the probe to its specific biological targets, primarily DHFR. frontiersin.org The iodosalicylyl group functions as the photoreactive moiety. Upon irradiation with UV light, this group is designed to form a highly reactive intermediate that can covalently crosslink with nearby amino acid residues in the target protein's binding site. The strategic placement of the iodine atom can influence the reactivity and crosslinking efficiency of the probe.

The inclusion of a lysine residue is a key design element aimed at enhancing both specificity and cellular uptake. As demonstrated with methotrexate-poly(L-lysine) conjugates, the positively charged lysine can improve transport across cell membranes, potentially overcoming drug resistance mechanisms associated with transporter deficiencies. nih.gov This modification can lead to higher intracellular concentrations of the probe, increasing the likelihood of target engagement.

| Component | Function | Design Rationale |

| Methotrexate | Pharmacophore | Provides specificity by targeting enzymes like DHFR. frontiersin.org |

| Iodosalicylyl | Photoreactive Group | Forms a reactive species upon UV irradiation to covalently label the target protein. |

| Lysine | Transport Enhancer | Improves cellular uptake and can overcome transport-based resistance. nih.gov |

In Silico Prediction of Photoreaction Pathways

A significant aspect of photoaffinity probe design is understanding the photochemical reactions that occur upon irradiation. In silico methods play a crucial role in predicting these photoreaction pathways, offering insights into the generation of reactive species and their subsequent crosslinking behavior. For this compound, computational models can be used to simulate the photolytic cleavage of the carbon-iodine bond in the iodosalicylyl moiety.

These simulations can help predict the formation of a highly reactive aryl radical or carbene, which is the species responsible for covalent bond formation with the target protein. By understanding the electronic structure and energy landscape of the excited state, researchers can estimate the quantum yield of the photoreaction and identify potential side reactions that could lead to non-specific labeling.

In silico approaches, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can model the photoreaction within the protein's binding pocket. This allows for the prediction of which amino acid residues are most likely to be crosslinked, providing valuable information for subsequent mass spectrometry-based experiments aimed at identifying the precise binding site. While the general principles of such photoreactions are understood, specific in silico studies on this compound would be necessary to delineate its exact photoreaction pathway and predict its crosslinking profile with high accuracy. The use of deep learning models and quantitative structure-activity relationship (QSAR) studies, which have been applied to methotrexate derivatives, could further refine these predictions. frontiersin.org

Role in Investigating Drug Resistance and Transport Deficiencies

Elucidation of Molecular Mechanisms of Methotrexate (B535133) Transport Resistance

Methotrexate (MTX) primarily enters cells through the reduced folate carrier (RFC), a protein also known as SLC19A1. researchgate.net It can also be taken up, to a lesser extent, by folate receptors (FRs) and the proton-coupled folate transporter (PCFT). researchgate.net Once inside the cell, MTX is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug intracellularly and enhances its inhibitory effect on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. ashpublications.orgnih.gov

Resistance to methotrexate can arise from several molecular alterations, with impaired transport being a significant factor. nih.govaacrjournals.org Research has identified a number of key mechanisms:

Decreased Reduced Folate Carrier (RFC) Expression: A primary mechanism of acquired resistance to MTX is the downregulation or transcriptional silencing of the RFC gene. ashpublications.org This leads to a marked decrease in the cellular uptake of MTX, rendering the cells less susceptible to its cytotoxic effects. ashpublications.orgaacrjournals.org Studies on leukemia cell lines have demonstrated a direct correlation between decreased RFC mRNA levels and MTX resistance. ashpublications.org

Impaired Folylpolyglutamate Synthetase (FPGS) Activity: Reduced activity of FPGS can also contribute to MTX resistance. ashpublications.org Inefficient polyglutamylation leads to poor intracellular retention of MTX, allowing the drug to be more readily effluxed from the cell. nih.gov

Increased Drug Efflux: Overexpression of multidrug resistance proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily, can actively pump MTX out of the cell, thereby reducing its intracellular concentration and efficacy. researchgate.netashpublications.org

Altered Dihydrofolate Reductase (DHFR): While not a transport-related mechanism, alterations in the target enzyme DHFR, such as gene amplification leading to increased protein levels or mutations that reduce its binding affinity for MTX, are also well-established mechanisms of resistance. nih.gov

Table 1: Molecular Mechanisms of Methotrexate Resistance

| Mechanism | Description | Key Molecules Involved |

| Impaired Uptake | Reduced influx of methotrexate into the cell. | Reduced Folate Carrier (RFC), Proton-Coupled Folate Transporter (PCFT) |

| Decreased Retention | Inefficient intracellular accumulation of the drug. | Folylpolyglutamate Synthetase (FPGS) |

| Increased Efflux | Active pumping of methotrexate out of the cell. | ATP-Binding Cassette (ABC) Transporters |

| Target Enzyme Alterations | Changes in the enzyme that methotrexate targets. | Dihydrofolate Reductase (DHFR) |

The use of fluorescently labeled lysine (B10760008) analogues of methotrexate has been instrumental in studying these transport deficiencies. For instance, N-(4-amino-4-deoxy-N10-methylpteroyl)-N epsilon-(4'-fluorescein-thiocarbamyl)-L-lysine (PT430) has been used in a competitive displacement assay to sensitively detect MTX transport resistance in both cell lines and patient-derived leukemic blasts. nih.gov This methodology allows for the clear identification of transport-deficient cells through flow cytometric analysis. nih.gov

Strategies to Circumvent Transport-Mediated Drug Resistance (as informed by related Lysine-Methotrexate (B1675781) conjugate studies)

To overcome transport-mediated resistance, one promising strategy is to utilize alternative cellular uptake pathways by conjugating methotrexate to a carrier molecule. Lysine, an essential amino acid, has been explored as such a carrier due to the presence of endogenous amino acid transport systems that can be exploited for drug delivery. nih.govtandfonline.comresearchgate.net

Studies involving the conjugation of methotrexate to poly(L-lysine) have demonstrated the effectiveness of this approach in circumventing transport-based resistance. nih.govpnas.org Key findings from these studies include:

Enhanced Cellular Uptake: The cellular uptake of methotrexate-poly(L-lysine) conjugates was found to be significantly higher than that of free methotrexate in both transport-proficient and transport-deficient cells. nih.gov This suggests that the conjugate utilizes a different entry mechanism, bypassing the compromised RFC pathway.

Overcoming Drug Resistance: In Chinese hamster ovary cells with deficient methotrexate transport, the methotrexate-poly(L-lysine) conjugate was able to overcome a 100-fold difference in drug resistance compared to the wild-type cells. nih.gov This highlights the potential of this strategy to re-sensitize resistant cells to methotrexate.

Intracellular Drug Release: For the conjugate to be effective, the active form of methotrexate must be released intracellularly. It is believed that the polymeric backbone of the conjugate is hydrolyzed by intracellular enzymes, liberating the pharmacologically active methotrexate. nih.govpnas.org This is supported by the observation that the intact conjugate does not inhibit DHFR in vitro, yet it exerts a potent growth-inhibitory effect on cells. nih.govpnas.org

The development of lysine-methotrexate conjugates represents a rational approach to bypass the most common form of acquired resistance to methotrexate. nih.govtandfonline.comresearchgate.net By capitalizing on the cell's own amino acid transport machinery, these conjugates can effectively deliver the cytotoxic payload into resistant tumor cells.

Table 2: Research Findings on Lysine-Methotrexate Conjugates and Drug Resistance

| Finding | Description | Implication for Overcoming Resistance |

| Increased Cellular Uptake | Conjugation to lysine or poly(L-lysine) significantly increases the amount of drug entering the cell. | Bypasses the deficient reduced folate carrier (RFC) transport system. |

| Efficacy in Resistant Cells | Lysine-methotrexate conjugates show potent cytotoxic activity against methotrexate-resistant cell lines. | Restores the therapeutic potential of methotrexate in resistant tumors. |

| Alternative Transport Pathway | The conjugates are taken up by amino acid transporters. | Provides a new route of entry into the cell that is independent of the primary methotrexate transporter. |

| Intracellular Drug Liberation | The active methotrexate is released from the conjugate after cellular entry. | Ensures that the cytotoxic agent can reach its intracellular target (DHFR). |

Emerging Research Directions and Potential Applications of Lysine Iodosalicylyl Methotrexate Analogues

Development of Next-Generation Photoaffinity Probes for Novel Targets

The design and synthesis of photoaffinity probes are cornerstones of modern chemical biology, enabling the direct identification of molecular targets for drugs and other ligands. Lysine-iodosalicylyl-methotrexate analogues are exemplary of this approach, engineered to explore the binding domains of known targets and to uncover novel protein interactions.

A pivotal analogue in this class is Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[¹²⁵I]iodosalicylyl)-L-lysine. This compound was designed as a photoaffinity probe for proteins that bind to the folate antagonist methotrexate (B535133). nih.gov Research has shown that this analogue is a potent inhibitor of its primary target, dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to tetrahydrofolate. The inhibitory potency of this analogue is only about two-fold less than that of methotrexate itself, demonstrating that the addition of the bulky photoaffinity group does not significantly compromise its binding affinity for the target enzyme. nih.govosti.gov

Upon irradiation with UV light, the azido (B1232118) group in the iodosalicylyl moiety of the molecule becomes activated, forming a highly reactive nitrene that can covalently bond to nearby amino acid residues within the binding site of the target protein. nih.gov Studies using the ¹²⁵I-labeled version of this probe on murine L1210 dihydrofolate reductase showed that irradiation led to an 8% incorporation of the photoprobe into the enzyme when present at an equimolar concentration. nih.govosti.gov This covalent labeling was specific, as it could be substantially blocked by a 100-fold molar excess of methotrexate, confirming that the probe occupies the same binding site as the parent drug. nih.govosti.gov Further analysis through cyanogen (B1215507) bromide digestion of the labeled DHFR revealed that over 85% of the radioactivity was incorporated into a single peptide fragment, pinpointing the interaction to a specific region of the protein (residues 53-111), with the majority of the label centered around residues 63-65 (Lys-Asn-Arg). nih.gov

The development of such probes provides a powerful tool for mapping the inhibitor binding domain with high resolution, offering insights that can guide the design of next-generation therapeutics with improved specificity and affinity.

| Probe Characteristics | Finding | Reference |

| Probe Name | Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[¹²⁵I]iodosalicylyl)-L-lysine | nih.gov |

| Target Enzyme | Murine L1210 Dihydrofolate Reductase (DHFR) | nih.gov |

| Inhibitory Potency | Only 2-fold less potent than methotrexate | nih.gov |

| Labeling Efficiency | 8% incorporation upon UV irradiation at equimolar concentration | nih.govosti.gov |

| Specificity | Labeling blocked by 100-fold molar excess of methotrexate | nih.govosti.gov |

| Labeled Region | >85% of label in peptide fragment (residues 53-111) | nih.gov |

Integration into Chemoproteomics and Target Deconvolution Studies

A significant challenge in drug discovery is the deconvolution of molecular targets, especially for compounds identified through phenotypic screens. Photoaffinity probes like this compound are invaluable for this purpose, enabling the identification of previously unknown binding partners and transport proteins.

One of the landmark applications of a radioiodinated 4-azidosalicylyl derivative of a lysine (B10760008) analogue of methotrexate was the identification of the membrane carrier protein responsible for methotrexate transport in murine L1210 leukemia cells. nih.govosti.gov This study demonstrated that the probe was actively transported into the cells in a temperature-dependent manner. nih.gov Upon UV irradiation of cells incubated with the probe, a specific protein with a molecular weight of 46-48 kDa was covalently labeled in the plasma membrane fraction. nih.govosti.gov

The specificity of this labeling was confirmed through several experiments. The concentration of the probe required for half-maximal labeling correlated well with its transport affinity (Kt). nih.gov Furthermore, the labeling of this 46-48 kDa protein was protected by increasing concentrations of methotrexate, indicating a direct competition for the same transport system. nih.govosti.gov Crucially, no labeling was observed in a cell line known to have a defective methotrexate transport system, providing strong evidence that the identified protein is the bona fide methotrexate carrier. nih.gov

These findings showcase the power of photoaffinity labeling in target deconvolution within a native cellular context. By covalently "tagging" the binding partner, the probe allows for its isolation and identification from a complex mixture of cellular proteins, a foundational technique in the broader field of chemoproteomics. nih.gov This approach is not limited to known drug targets and can be applied to discover novel off-target interactions that may be responsible for a drug's polypharmacology or side effects.

| Target Identification Study | Details | Reference |

| Identified Target | Membrane carrier protein for methotrexate | nih.govosti.gov |

| Cell Line | Murine L1210 cells | nih.gov |

| Molecular Weight of Target | 46-48 kDa | nih.gov |

| Transport Kt of Probe | 506 ± 79 nM | nih.govosti.gov |

| Confirmation of Specificity | Labeling protected by methotrexate; no labeling in transport-defective cells | nih.gov |

Methodological Innovations in Photoaffinity Labeling and Ligand Discovery

The use of this compound analogues represents a significant methodological innovation in the field of photoaffinity labeling. nih.gov This strategy combines a specific ligand (methotrexate analogue), a photo-activatable crosslinker (azidosalicylyl group), and a reporter tag (radioiodine) into a single molecular tool for identifying protein-ligand interactions. nih.govnih.gov

The key innovation lies in the ability to convert a reversible, non-covalent interaction into a stable, covalent bond upon light activation. nih.gov The azido-iodosalicyl moiety is particularly advantageous. The iodine atom provides a readily detectable isotopic handle (¹²⁵I) for tracking the probe and the labeled protein, while the azido group serves as a precursor to a highly reactive nitrene that can insert into C-H or N-H bonds in its immediate vicinity within the binding pocket. nih.gov This "zero-distance" crosslinking provides high-resolution information about the binding site architecture.

Modern chemical biology has built upon these foundational principles, developing a diverse array of photo-activatable groups, such as diazirines and benzophenones, each with distinct photochemical properties. nih.govjst.go.jp The general workflow involves incubating the probe with a biological sample (from purified proteins to live cells), irradiating with a specific wavelength of light to induce crosslinking, and then using the reporter tag (which can now be a biotin (B1667282) handle for enrichment or a fluorophore for imaging) to detect and identify the labeled proteins, often using mass spectrometry-based proteomics. nih.gov

The principles demonstrated by early probes like this compound have paved the way for large-scale chemoproteomic studies that aim to map the small molecule-protein interactome. nih.gov These methods are crucial for validating drug targets, identifying off-targets, and discovering previously "undruggable" protein binding sites, thereby accelerating the pace of ligand and drug discovery. nih.govnih.gov

| Component of Photoaffinity Probe | Function | Example in this compound |

| Ligand/Pharmacophore | Provides binding specificity to the target protein(s). | Methotrexate analogue structure |

| Photo-reactive Group | Forms a covalent bond with the target upon light activation. | 4-azidosalicylyl group |

| Reporter Tag/Handle | Enables detection, visualization, and/or enrichment of the labeled protein. | ¹²⁵I (radioisotope) |

Q & A

Basic: What synthetic methodologies are recommended for producing Lysine-iodosalicylyl-methotrexate, and how can purity be optimized?

Answer:

Synthesis typically involves multi-step conjugation of lysine, iodosalicylic acid, and methotrexate derivatives. Key steps include:

- Purification: Use thin-layer chromatography (TLC) to monitor reaction progress and confirm intermediate formation .

- Washing protocols: Post-reaction, wash with water to remove byproducts like diethylammonium chloride .

- Characterization: Employ NMR and HPLC to verify structural integrity and purity (≥95%) .

Optimize purity via recrystallization or column chromatography, ensuring protocols are shared in supplementary materials for reproducibility .

Advanced: How can contradictions in reported biological activities of this compound across studies be systematically resolved?

Answer:

Contradictions often arise from variability in assay conditions or data interpretation. Strategies include:

- Meta-analysis frameworks: Apply PICO (Population, Intervention, Comparison, Outcome) to standardize data extraction .

- Critical evaluation: Assess assay parameters (e.g., cell lines, concentration ranges) for cross-study comparability .

- Reproducibility testing: Replicate conflicting experiments under controlled conditions, documenting deviations in supplementary files .

Basic: Which analytical techniques are essential for validating the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Confirm covalent bonding between lysine, iodosalicylic acid, and methotrexate moieties .

- Mass Spectrometry (MS): Verify molecular weight and detect impurities .

- X-ray crystallography: Resolve 3D structure for mechanistic studies (if crystals are obtainable) .

Cross-validate results with literature and share raw data in repositories to enhance credibility .

Advanced: What integrative approaches elucidate the molecular mechanism of action of this compound?

Answer:

- In vitro assays: Measure enzyme inhibition (e.g., dihydrofolate reductase activity) using kinetic assays .

- Molecular docking: Predict binding affinities to target proteins (e.g., folate receptors) using AutoDock Vina .

- Transcriptomic profiling: Use RNA-seq to identify differentially expressed genes post-treatment, correlating with phenotypic changes .

Triangulate findings with structural data to refine mechanistic models .

Basic: What parameters are critical when designing in vitro assays to evaluate this compound efficacy?

Answer:

- Dose-response curves: Test concentrations spanning 0.1–100 μM to establish IC50 values .

- Control groups: Include untreated cells and methotrexate-only controls to isolate compound-specific effects .

- Assay duration: Optimize incubation times (e.g., 24–72 hours) to balance cytotoxicity and metabolic activity .

Document protocols in alignment with MIAME standards for transparency .

Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

- QSAR models: Train machine learning algorithms on existing bioactivity data to predict novel derivatives’ potency .

- Molecular dynamics (MD): Simulate compound-receptor interactions over nanosecond timescales to identify stable binding conformations .

- Validation: Synthesize top-predicted derivatives and test experimentally, iterating models based on discrepancies .

Basic: What best practices ensure reproducibility in synthesizing this compound across labs?

Answer:

- Detailed protocols: Specify reaction temperatures, solvent grades, and stirring rates in supplementary materials .

- Raw data sharing: Provide NMR spectra, HPLC chromatograms, and TLC images in open-access repositories .

- Peer review: Collaborate with independent labs to validate synthesis steps before publication .

Advanced: How can meta-analyses of existing data identify unexplored therapeutic applications for this compound?

Answer:

- Systematic reviews: Use PRISMA guidelines to aggregate data from preclinical and clinical studies .

- Heterogeneity analysis: Apply I² statistics to quantify variability across studies, identifying outliers for further investigation .

- Thematic mapping: Cluster findings by biological targets (e.g., anti-inflammatory vs. anticancer) to pinpoint understudied pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.